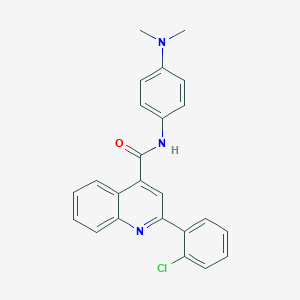

2-(2-chlorophenyl)-N-(4-dimethylaminophenyl)quinoline-4-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-(2-chlorophenyl)-N-(4-dimethylaminophenyl)quinoline-4-carboxamide, also known as CQ1, is a synthetic compound that has gained attention in the field of scientific research due to its potential applications in various areas. CQ1 belongs to the class of quinoline-based molecules and has been synthesized using various methods.

Mechanism of Action

The mechanism of action of 2-(2-chlorophenyl)-N-(4-dimethylaminophenyl)quinoline-4-carboxamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. In cancer cells, this compound has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair. This compound has also been found to inhibit the activity of the PI3K/Akt/mTOR signaling pathway, which is involved in cell growth and survival. In neurons, this compound has been shown to inhibit the production of reactive oxygen species and the activation of NF-κB, a transcription factor involved in inflammation.

Biochemical and Physiological Effects

This compound has been found to have various biochemical and physiological effects, depending on the cell type and concentration used. In cancer cells, this compound has been shown to induce apoptosis and cell cycle arrest, leading to a decrease in cell viability. This compound has also been found to inhibit the migration and invasion of cancer cells. In neurons, this compound has been shown to protect against oxidative stress and inflammation, leading to improved cell survival and function. Additionally, this compound has been found to inhibit the growth of Plasmodium falciparum, the parasite responsible for causing malaria.

Advantages and Limitations for Lab Experiments

One advantage of using 2-(2-chlorophenyl)-N-(4-dimethylaminophenyl)quinoline-4-carboxamide in lab experiments is its potential for use in various areas of scientific research, including cancer therapy, neuroprotection, and antimalarial activity. This compound is also relatively easy to synthesize and purify, allowing for large-scale production. However, one limitation of using this compound in lab experiments is its potential toxicity, as high concentrations of this compound have been shown to cause cytotoxicity in some cell types. Additionally, the mechanism of action of this compound is not fully understood, which may limit its potential applications in some areas of scientific research.

Future Directions

There are several future directions for the study of 2-(2-chlorophenyl)-N-(4-dimethylaminophenyl)quinoline-4-carboxamide. One area of research is the optimization of the synthesis method to improve the yield and purity of this compound. Another area of research is the investigation of the mechanism of action of this compound, which may lead to the development of more specific and effective therapies for cancer, neurodegenerative diseases, and malaria. Additionally, the potential toxicity of this compound should be further investigated to determine its safety for use in humans.

Synthesis Methods

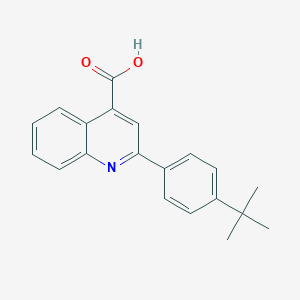

2-(2-chlorophenyl)-N-(4-dimethylaminophenyl)quinoline-4-carboxamide can be synthesized using various methods, including the condensation reaction of 2-chlorobenzaldehyde with 4-dimethylaminophenylamine followed by cyclization with 2-aminobenzoic acid. Another method involves the reaction of 2-(2-chlorophenyl)quinoline-4-carboxylic acid with 4-dimethylaminophenylamine in the presence of a coupling agent. The purity and yield of this compound can be improved by using different purification techniques such as recrystallization and column chromatography.

Scientific Research Applications

2-(2-chlorophenyl)-N-(4-dimethylaminophenyl)quinoline-4-carboxamide has been studied for its potential applications in various areas of scientific research, including cancer therapy, neuroprotection, and antimalarial activity. In cancer therapy, this compound has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. This compound has also been studied for its neuroprotective effects, as it has been shown to protect neurons from oxidative stress and inflammation. Additionally, this compound has been found to have antimalarial activity, as it inhibits the growth of Plasmodium falciparum, the parasite responsible for causing malaria.

properties

CAS RN |

5701-71-3 |

|---|---|

Molecular Formula |

C24H20ClN3O |

Molecular Weight |

401.9 g/mol |

IUPAC Name |

2-(2-chlorophenyl)-N-[4-(dimethylamino)phenyl]quinoline-4-carboxamide |

InChI |

InChI=1S/C24H20ClN3O/c1-28(2)17-13-11-16(12-14-17)26-24(29)20-15-23(19-8-3-5-9-21(19)25)27-22-10-6-4-7-18(20)22/h3-15H,1-2H3,(H,26,29) |

InChI Key |

OAHMNDYPANNHMQ-UHFFFAOYSA-N |

SMILES |

CN(C)C1=CC=C(C=C1)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=CC=C4Cl |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=CC=C4Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(4-chlorophenyl)methyl]-2-(2,4,6-trichlorophenoxy)acetamide](/img/structure/B185975.png)

![5-Acetyl-6-(2,5-dimethoxyphenyl)-9,9-dimethyl-6,8,10,11-tetrahydrobenzo[b][1,4]benzodiazepin-7-one](/img/structure/B185980.png)

![2-(4-chlorophenoxy)-N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B185983.png)

![2-(2,4-dimethylphenoxy)-N-[2-(pyridin-3-yl)-1,3-benzoxazol-5-yl]acetamide](/img/structure/B185994.png)